4-(Methylthio)benzene-1,2-diamine
Overview
Description
4-(Methylthio)benzene-1,2-diamine is an organic compound with the molecular formula C7H10N2S. It is a derivative of benzene, featuring two amino groups at the 1 and 2 positions and a methylthio group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylthio)benzene-1,2-diamine can be synthesized from 5-chloro-2-nitroaniline through a two-step process. The first step involves the nucleophilic substitution of the aryl chloride with sodium thiomethoxide to introduce the thioether group. The second step involves the reduction of the nitro group to an amine using tin(II) chloride (SnCl2) as the reducing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Tin(II) chloride (SnCl2) in ethanol is commonly used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: this compound.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylthio)benzene-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzene-1,2-diamine involves its interaction with various molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the activation of NF-κB, a protein complex involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
4-(Methylthio)benzene-1,2-diamine can be compared to other similar compounds, such as:
o-Phenylenediamine: Similar structure but lacks the methylthio group.
m-Phenylenediamine: Isomeric form with amino groups at the 1 and 3 positions.
p-Phenylenediamine: Isomeric form with amino groups at the 1 and 4 positions.
The presence of the methylthio group in this compound imparts unique chemical properties, such as increased reactivity in oxidation reactions and potential biological activity .
Properties
IUPAC Name |
4-methylsulfanylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWXTRRBUDFFIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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